

Pyridine-2-carboxylic Anhydride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Pyridine-2-carboxylic anhydride*

Cat. No.: *B102562*

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An In-depth Examination of its Synthesis, Properties, and Applications in Drug Development

Pyridine-2-carboxylic anhydride, a reactive derivative of pyridine-2-carboxylic acid, serves as a valuable reagent in organic synthesis, particularly in the realms of pharmaceutical and materials science. Its utility as an acylating agent and a precursor for the formation of amides and esters makes it a compound of interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and a key application in peptide bond formation.

Chemical Identity

- IUPAC Name: pyridine-2-carbonyl pyridine-2-carboxylate[1]
- Synonyms: picolinic anhydride, 2-Pyridinecarboxylic acid, anhydride, pyridine-2-carboxylic acid anhydride[1]
- CAS Number: 16837-39-1[1]

Physicochemical Properties

A summary of the key quantitative data for **pyridine-2-carboxylic anhydride** is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

Property	Value	Source
Molecular Formula	C ₁₂ H ₈ N ₂ O ₃	PubChem[1]
Molecular Weight	228.20 g/mol	PubChem[1]
Melting Point	124 °C	ChemBK
Boiling Point	412.3 ± 20.0 °C (Predicted)	ChemBK
Density	1.317 ± 0.06 g/cm ³ (Predicted)	ChemBK

Experimental Protocols

Synthesis of Pyridine-2-carboxylic Anhydride

This protocol is adapted from a general procedure for the synthesis of cyclic anhydrides and is applicable for the preparation of **pyridine-2-carboxylic anhydride** from pyridine-2-carboxylic acid.

Materials:

- Pyridine-2-carboxylic acid
- Oxalyl chloride
- N,N-Dimethylformamide (DMF)
- Dry toluene
- Diethyl ether
- Argon gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- To a solution of pyridine-2-carboxylic acid (1.0 mmol) in dry toluene (5 mL), add a catalytic amount of freshly distilled DMF (1 drop).

- Purge the reaction vessel with argon to establish an inert atmosphere.
- Slowly add oxalyl chloride (1.2 mmol) to the stirred solution.
- Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction progress by TLC.
- After completion, allow the mixture to cool to room temperature.
- Decant the toluene solution to separate it from any oily residue and filter if necessary.
- Evaporate the solvent under reduced pressure to yield the crude **pyridine-2-carboxylic anhydride**.
- For further purification, the product can be triturated with diethyl ether to induce crystallization.

Acylation of a Primary Amine using Pyridine-2-carboxylic Anhydride

This protocol describes a representative reaction where **pyridine-2-carboxylic anhydride** is used as an acylating agent to form an amide bond with a primary amine, a fundamental transformation in drug synthesis.

Materials:

- **Pyridine-2-carboxylic anhydride**
- Primary amine (e.g., benzylamine)
- Dry pyridine
- Dry dichloromethane (DCM) or ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)

- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- Dissolve the primary amine (1.0 equiv.) in dry pyridine under an inert atmosphere (e.g., Argon).
- Add a solution of **pyridine-2-carboxylic anhydride** (1.1 equiv.) in dry DCM to the amine solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir until the starting amine is completely consumed, as monitored by TLC.
- Quench the reaction by adding a small amount of dry methanol.
- Dilute the reaction mixture with DCM or EtOAc.
- Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the resulting amide by silica gel column chromatography.

Application in Peptide Synthesis

Pyridine-2-carboxylic anhydride can be utilized as an activating agent in peptide synthesis. The anhydride reacts with the carboxylic acid of an N-protected amino acid to form a mixed anhydride, which is a highly reactive species that readily couples with the amino group of another amino acid or peptide to form a new peptide bond. This process is a cornerstone of solid-phase and solution-phase peptide synthesis, which are critical technologies in drug discovery and development.

Caption: Workflow for peptide coupling using **pyridine-2-carboxylic anhydride** as an activating agent.

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References

- 1. Pyridine-2-carboxylic anhydride | C₁₂H₈N₂O₃ | CID 85608 - PubChem [pubchem.ncbi.nlm.nih.gov]
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